molecular formula C18H26O12 B019715 L-Iditol hexaacetate CAS No. 13443-46-4

L-Iditol hexaacetate

Cat. No.: B019715
CAS No.: 13443-46-4
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-WNRNVDISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Iditol hexaacetate can be synthesized through the acetylation of L-iditol. The process involves reacting L-iditol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: L-Iditol hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: L-iditol and acetic acid.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: L-iditol.

Scientific Research Applications

L-Iditol hexaacetate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of L-iditol hexaacetate involves its interaction with specific enzymes and biochemical pathways. The acetyl groups can be hydrolyzed, releasing L-iditol, which then participates in various metabolic processes. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

    L-Iditol: The parent compound of L-iditol hexaacetate.

    D-Glucitol hexaacetate: A similar compound with a different stereochemistry.

    Penta-O-acetyl-D-glucitol: Another acetylated sugar derivative

Uniqueness: this compound is unique due to its specific stereochemistry and the complete acetylation of all hydroxyl groups. This makes it particularly useful in studies involving stereospecific interactions and enzymatic processes .

Properties

IUPAC Name

[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-WNRNVDISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Iditol hexaacetate
Reactant of Route 2
Reactant of Route 2
L-Iditol hexaacetate
Reactant of Route 3
Reactant of Route 3
L-Iditol hexaacetate
Reactant of Route 4
Reactant of Route 4
L-Iditol hexaacetate
Reactant of Route 5
Reactant of Route 5
L-Iditol hexaacetate
Reactant of Route 6
Reactant of Route 6
L-Iditol hexaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.